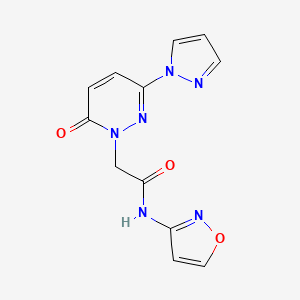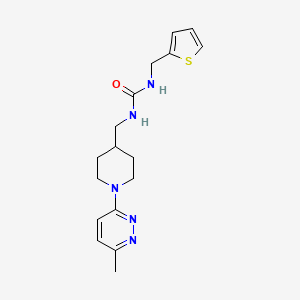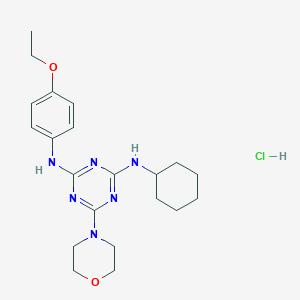![molecular formula C17H14FN3O5S2 B2576130 (Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-62-5](/img/structure/B2576130.png)
(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of amines with other organic compounds . For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized by refluxing 4-(4-bromophenyl)-thiazol-2-amine with substituted aldehydes in ethanol .Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines when reacted in 2-propanol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2-fluorobenzoyl chloride, a compound with a similar fluorobenzoyl group, is a combustible liquid that causes severe skin burns and eye damage .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
The compound and its analogs have been synthesized and evaluated for their potential in pharmaceutical applications. For instance, derivatives of benzothiazole-imino-benzoic acid have been synthesized and shown to possess good antimicrobial activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Mishra et al., 2019). Similarly, compounds incorporating the benzothiazole moiety have been investigated for their anticancer properties, highlighting the significance of such structures in medicinal chemistry (Osmaniye et al., 2018).
Organic Synthesis and Catalysis
Research into the synthesis and reactions of related compounds has led to the development of new synthetic methodologies. For example, N-heterocyclic carbenes have been employed as catalysts for efficient transesterification and acylation reactions, demonstrating the utility of such compounds in organic synthesis (Grasa et al., 2002).
Biological Activity Studies
Further research has explored the biological activities of these compounds. Specific derivatives have been evaluated for their antihypertensive α-blocking activity, showing promising results with low toxicity, which could lead to the development of new antihypertensive medications (Abdel-Wahab et al., 2008). Additionally, the design and synthesis of novel derivatives as aldose reductase inhibitors indicate their potential in treating diabetic complications (Ali et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-6-5-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKCZPDRTSLSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)
![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)






![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)
![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)
